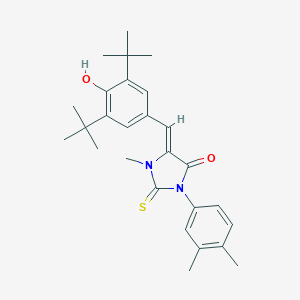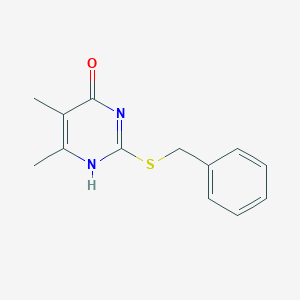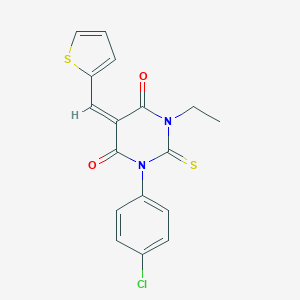![molecular formula C17H22FN3O2S B297348 N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B297348.png)
N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a chemical compound that belongs to the class of thiazolidinone derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is not fully understood. However, it has been proposed that the compound may exert its antimicrobial activity by inhibiting the growth of bacterial and fungal cells through disruption of the cell membrane or inhibition of key enzymes involved in cell wall synthesis (Kumar et al., 2017). The anticancer activity of the compound may be attributed to its ability to induce apoptosis and inhibit cell proliferation (Mishra et al., 2019; Singh et al., 2019).
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models (Kumar et al., 2017). Additionally, it has been reported to inhibit the activity of key enzymes involved in lipid metabolism, such as lipase and phospholipase A2 (Kumar et al., 2017).
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown significant antimicrobial and anticancer activity in vitro. However, the compound has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments involving the compound.
Future Directions
There are several future directions for research involving N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide. One potential direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties. Finally, the compound could be modified to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
In conclusion, N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method has been reported, and it has shown significant antimicrobial and anticancer activity in vitro. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves the reaction of 2-fluoroaniline with ethyl 2-chloroacetate to form ethyl 2-(2-fluorophenylamino)acetate. This intermediate product is then reacted with thiosemicarbazide and isopropyl isothiocyanate to yield N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide. The synthesis method has been reported in detail in a research article by Kumar et al. (2017).
Scientific Research Applications
N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant antimicrobial activity against various strains of bacteria and fungi (Kumar et al., 2017). Additionally, it has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Mishra et al., 2019; Singh et al., 2019). Moreover, it has been reported to possess anti-inflammatory and antioxidant properties (Kumar et al., 2017).
properties
Molecular Formula |
C17H22FN3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C17H22FN3O2S/c1-10(2)19-17-21(11(3)4)16(23)14(24-17)9-15(22)20-13-8-6-5-7-12(13)18/h5-8,10-11,14H,9H2,1-4H3,(H,20,22) |
InChI Key |
TZNXSCUVECCKSW-UHFFFAOYSA-N |
SMILES |
CC(C)N=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2F)C(C)C |
Canonical SMILES |
CC(C)N=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B297266.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B297267.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B297269.png)
![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)


![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)